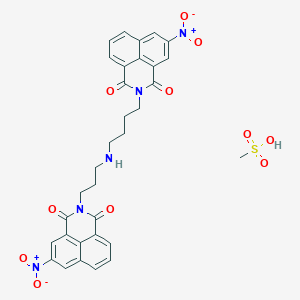
テトラデシルジフェニルリン酸
説明
Phosphoric acid, diphenyl tetradecyl ester is a chemical compound with the molecular formula C26H39O4P . It is also known by other names such as diphenyl tetradecyl phosphate .
Molecular Structure Analysis
The molecular structure of Phosphoric acid, diphenyl tetradecyl ester consists of a phosphate group (PO4) attached to two phenyl groups and a tetradecyl group . The InChI string representation of its structure isInChI=1S/C26H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-28-31(27,29-25-20-15-13-16-21-25)30-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 . Physical And Chemical Properties Analysis
Phosphoric acid, diphenyl tetradecyl ester has a molecular weight of 446.6 g/mol . It has a high XLogP3-AA value of 9.8, indicating it is very hydrophobic . It has no hydrogen bond donors and four hydrogen bond acceptors . It has a high rotatable bond count of 18 .科学的研究の応用
生物学的用途
テトラデシルジフェニルリン酸などのリン酸エステルおよび無水物は、生物学において不可欠です . これらの修飾とその変換が、ある時点で関与しない生物学的プロセスを特定することは困難です . したがって、テトラデシルジフェニルリン酸などのこれらの化合物を研究することは、生物学的プロセスを理解する上で重要です。
リン酸化化学
リン酸化化学は、生物科学に大きな影響を与える重要な方法論です . テトラデシルジフェニルリン酸などの化合物の研究と応用は、この分野の進歩に貢献できます .
リン酸化天然物の合成
リン酸化天然物の全合成とその化学生物学への応用に関する研究は、テトラデシルジフェニルリン酸が潜在的に使用できる分野です .
細胞シグナル伝達
可逆的リン酸化は、細胞シグナル伝達イベントの中心であり、したがって生命そのものの存在です . 生物学におけるリン酸化プロセスを分析、理解、操作することは、今日の科学における大きな課題の1つです . テトラデシルジフェニルリン酸は、これらのプロセスの研究と操作に使用できます。
有機合成
有機合成は、リン酸化化合物の研究にユニークな機会を提供します . テトラデシルジフェニルリン酸は、生物学的プロセスを解剖するためのツールとして、非天然類似体の合成に使用できます .
メソポーラスシリカへの固定化
テトラデシルジフェニルリン酸は、さまざまなメソポーラスシリカへのホスホン酸およびリン酸エステルの直接固定化に使用できる可能性があります
作用機序
Target of Action
It is known that phosphoric acid esters, in general, play a crucial role in biochemistry .
Mode of Action
Phosphoric acid can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol
Biochemical Pathways
Esters of phosphoric acid are present in every plant and animal cell . They are biochemical intermediates in the transformation of food into usable energy
生化学分析
Biochemical Properties
Phosphoric acid, diphenyl tetradecyl ester is involved in several biochemical reactions due to its ability to form esters with phosphoric acid. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can interact with phosphatases, enzymes that hydrolyze phosphate esters, leading to the release of phosphate ions. This interaction is crucial for energy transfer and signal transduction in cells. Additionally, phosphoric acid, diphenyl tetradecyl ester can bind to proteins, altering their conformation and activity, which can affect cellular functions .
Cellular Effects
Phosphoric acid, diphenyl tetradecyl ester has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities. This compound can also affect the production of secondary messengers, such as cyclic adenosine monophosphate (cAMP), which play a crucial role in cell signaling .
Molecular Mechanism
The molecular mechanism of phosphoric acid, diphenyl tetradecyl ester involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which affects various biochemical pathways. For instance, it can inhibit phosphatases, preventing the hydrolysis of phosphate esters and thereby altering cellular phosphate levels. Additionally, phosphoric acid, diphenyl tetradecyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphoric acid, diphenyl tetradecyl ester can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that phosphoric acid, diphenyl tetradecyl ester is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of phosphoric acid, diphenyl tetradecyl ester vary with different dosages in animal models. At low doses, it can enhance certain biochemical processes, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, affecting cell viability and function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Phosphoric acid, diphenyl tetradecyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, it can affect the activity of kinases and phosphatases, enzymes that play a crucial role in phosphorylation and dephosphorylation reactions. These interactions are essential for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of phosphoric acid, diphenyl tetradecyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biochemical activity and cellular effects .
Subcellular Localization
Phosphoric acid, diphenyl tetradecyl ester exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, affecting cellular energy metabolism .
特性
IUPAC Name |
diphenyl tetradecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-28-31(27,29-25-20-15-13-16-21-25)30-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZERPLOQPHIGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073113 | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
142474-86-0 | |
| Record name | Diphenyl tetradecyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





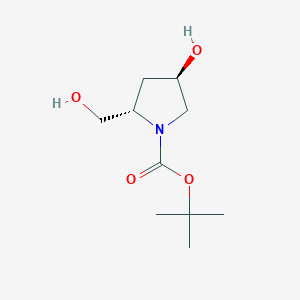
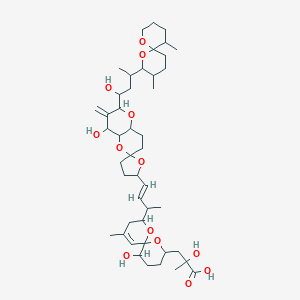
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)


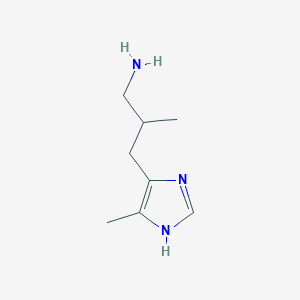
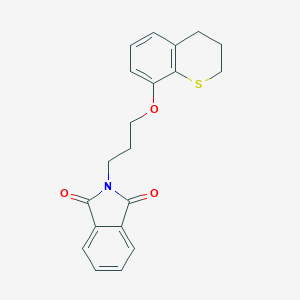
![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)



